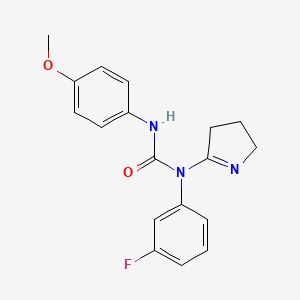
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-(4-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-(4-methoxyphenyl)urea is a compound that has gained attention in the scientific research community due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Stereochemical Analysis
- The compound plays a role in the synthesis of active metabolites for potent kinase inhibitors, as demonstrated in the stereoselective synthesis of a PI3 kinase inhibitor metabolite (Chen et al., 2010).
Chemical Synthesis Techniques
- Different methods for synthesizing variants of this compound are explored, indicating its significance in chemical synthesis and structure confirmation through various spectroscopic techniques (Sarantou & Varvounis, 2022).
Anticancer Applications
- Derivatives of this compound have shown potential as anticancer agents, particularly in modifying compounds to reduce toxicity and enhance antiproliferative activities against human cancer cell lines (Wang et al., 2015).
Fluorescence and Molecular Recognition
- Research on fluorescent pyridyl ureas, a class to which this compound belongs, contributes to understanding molecular recognition and binding behaviors, particularly with strong organic acids (Jordan et al., 2010).
Inhibitory Activities
- Pyridylthiazole-based ureas, similar to the compound , have been identified as inhibitors of protein kinases, demonstrating their potential in medicinal chemistry for targeting specific enzymes (Pireddu et al., 2012).
Anion-Binding and Recognition
- Acyclic molecules containing ureas and pyrrole groups are effective in anion-binding, with implications in structural chemistry and molecular recognition (Gale, 2006).
CNS Activity Studies
- Compounds with a similar structural framework have been shown to demonstrate central nervous system (CNS) activities, like anxiolytic and muscle-relaxant properties (Rasmussen et al., 1978).
Catalytic and Green Chemistry Applications
- Derivatives of this compound have been utilized in green chemistry for synthesizing diverse chemical structures, highlighting its role in environmentally friendly synthesis approaches (Ma et al., 2016).
Enzyme Inhibition and Anticancer Potential
- Unsymmetrical urea derivatives, related to the compound , have been studied for their enzyme inhibition properties and potential anticancer effects (Mustafa et al., 2014).
Gelation and Physical Property Tuning
- Research on ureas like this compound shows their potential in tuning physical properties like rheology and morphology in hydrogel formation, relevant in material science applications (Lloyd & Steed, 2011).
properties
IUPAC Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O2/c1-24-16-9-7-14(8-10-16)21-18(23)22(17-6-3-11-20-17)15-5-2-4-13(19)12-15/h2,4-5,7-10,12H,3,6,11H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVCYEATXYODJDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)N(C2=NCCC2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

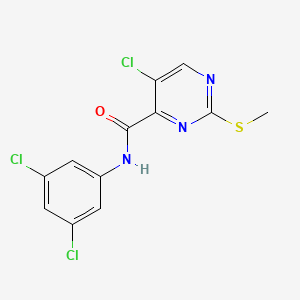
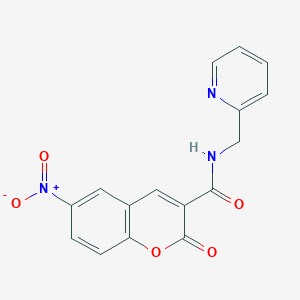
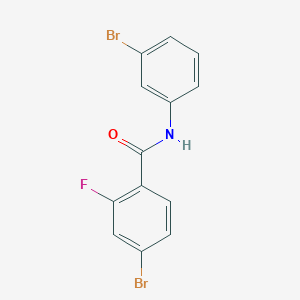
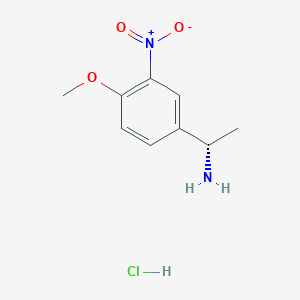
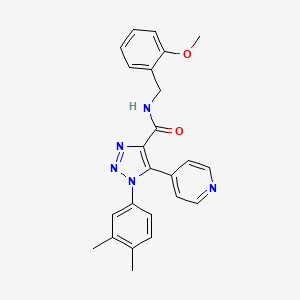
![2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2858812.png)
![2-[3-(4-ethoxyphenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/no-structure.png)

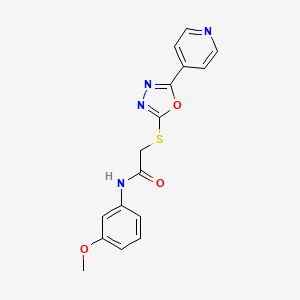
![(Z)-ethyl 2-((3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl)imino)-1-(furan-2-ylmethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2858820.png)

![4-chloro-3-methyl-1-phenyl-N-(1-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2858824.png)
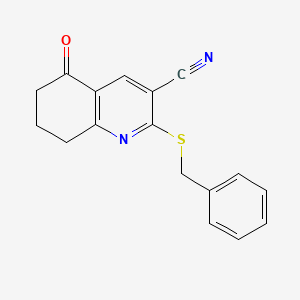
![7-Chloro-1-(3-chlorophenyl)-2-(3-(dimethylamino)propyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2858826.png)